2-((5-(Chloromethyl)thiophen-2-yl)oxy)pyridine
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Overview
Description
2-((5-(Chloromethyl)thiophen-2-yl)oxy)pyridine is a heterocyclic compound that combines a thiophene ring with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and pyridine rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Chloromethyl)thiophen-2-yl)oxy)pyridine typically involves the reaction of 2-chloropyridine with 5-(chloromethyl)thiophene-2-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Chloromethyl)thiophen-2-yl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-((5-(Chloromethyl)thiophen-2-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-((5-(Chloromethyl)thiophen-2-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings allows for π-π interactions and hydrogen bonding with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the thiophene ring.
2-(2-Chloro-5-thenoyl)pyridine: Contains a thiophene ring but with a different substitution pattern.
5-(Chloromethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure with a different substituent on the pyridine ring.
Uniqueness
2-((5-(Chloromethyl)thiophen-2-yl)oxy)pyridine is unique due to the combination of the thiophene and pyridine rings, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H8ClNOS |
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Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-[5-(chloromethyl)thiophen-2-yl]oxypyridine |
InChI |
InChI=1S/C10H8ClNOS/c11-7-8-4-5-10(14-8)13-9-3-1-2-6-12-9/h1-6H,7H2 |
InChI Key |
YJXSMEKSDCSZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(S2)CCl |
Origin of Product |
United States |
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